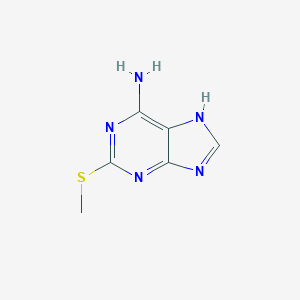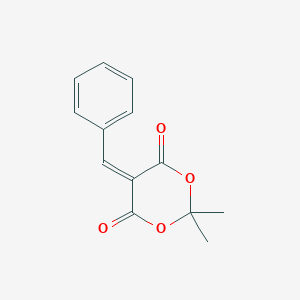
5-Benzyliden-2,2-dimethyl-1,3-dioxan-4,6-dion
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is often achieved through condensation reactions. A quick and efficient synthesis method uses isopropylidene malonate and aromatic aldehydes, utilizing hexadecyltrimethylammonium bromide as a catalyst in water, offering advantages such as neutral conditions, short reaction times, high yields, and environmental friendliness (Jin et al., 2006).
Molecular Structure Analysis
Crystal structure determination has revealed that these compounds exhibit a range of intermolecular interactions, including van der Waals forces and weak C—H⋯O hydrogen bonds, which influence their molecular arrangement and stability. For instance, one study detailed the crystal structure of a derivative, highlighting the absence of hydrogen-bond donors and the role of van der Waals forces and weak C—H⋯O interactions in molecule association (Stepina et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, one of the notable ones being the Knoevenagel condensation, which has been utilized for the synthesis of a variety of derivatives. This reaction, notably self-catalyzed in some instances, highlights the versatility and reactivity of the 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione scaffold (Kumar et al., 2014).
Wissenschaftliche Forschungsanwendungen
Umweltfreundliche Synthese
Derivate von 5-Benzyliden-2,2-dimethyl-1,3-dioxan-4,6-dion können auf umweltfreundliche Weise synthetisiert werden . Diese Synthese wird durch eine heterogene Reaktion in wässrigem Medium bei Raumtemperatur ohne Katalysator durchgeführt . Der Prozess ist relativ schnell (2-3 Stunden) und liefert gute Ausbeuten (~80 %) .
Antimikrobielle Anwendungen
Hydroxyderivate von this compound wurden auf ihre antimikrobiellen Eigenschaften hin untersucht . Es wurde festgestellt, dass diese Derivate gegen Bakterien wie Escherichia coli, Staphylococcus aureus und Pseudomonas aeruginosa wirksam sind .
Organische Synthese
This compound, auch bekannt als Meldrumsäure, wird häufig in der organischen Synthese verwendet, insbesondere für die Bildung mehrerer C-C-Bindungen aufgrund seiner ausreichenden Acidität (pKa 4,83) und sterischen Starrheit .
Knoevenagel-Kondensationsreaktion
Die Verbindung wird in der Knoevenagel-Kondensationsreaktion zwischen Aldehyden und Meldrumsäure verwendet . Diese Reaktion wird in ionischen Flüssigkeiten beschleunigt .
Synthese von Arylidenmalonaten
Arylidenmalonate wurden gründlich aus aromatischen Aldehyden und 1,3-Dicarbonylverbindungen durch Knoevenagel-Kondensationsreaktion unter Verwendung eines trockenen organischen Lösungsmittels hergestellt .
Analyse der Infrarot- und Ultraviolett-Spektren
Die aus this compound synthetisierten Produkte werden häufig durch NMR-Experimente, IR- und UV-Spektroskopie charakterisiert
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of meldrum’s acid (isopropylidene malonate), which is widely used in organic synthesis .
Mode of Action
The compound undergoes a reaction with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates . This suggests that the compound interacts with its targets by undergoing a chemical reaction to form new compounds.
Biochemical Pathways
The compound’s reaction with tert-butyl isocyanide suggests that it may be involved in the formation of functionalised n-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates
Pharmacokinetics
The compound’s molecular formula is c13h12o4, and it has an average mass of 232232 Da
Result of Action
The compound’s reaction with tert-butyl isocyanide to form new compounds suggests that it may have a transformative effect at the molecular level .
Action Environment
The action of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be influenced by environmental factors. For instance, the compound’s reaction with tert-butyl isocyanide proceeds at room temperature in CH2Cl2 and is complete within 24 hours . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent.
Biochemische Analyse
Biochemical Properties
The compound 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is known to participate in biochemical reactions. It has been observed to react with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides
Molecular Mechanism
It is known to undergo reactions with tert-butyl isocyanide to form complex compounds
Eigenschaften
IUPAC Name |
5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOOBZIVAQBVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344843 | |
| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214-54-6 | |
| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions can 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergo?
A1: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is known to participate in various reactions, including:
- Reactions with isocyanides: In the presence of diols like ethane-1,2-diol or catechol, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with tert-butyl isocyanide. This reaction yields functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates. []
- Reactions with carbanions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-diones readily react with acceptor-substituted carbanions via Michael addition. []
Q2: How does the structure of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione influence its reactivity?
A2: The presence of the benzylidene group significantly influences the reactivity of this compound.
- Electrophilicity: The electron-withdrawing nature of the benzylidene group enhances the electrophilicity of the molecule, particularly at the beta-carbon of the benzylidene moiety. This makes it susceptible to nucleophilic attack, as seen in reactions with carbanions and amines. []
- Steric effects: The bulky benzylidene group can introduce steric hindrance, impacting the accessibility of the reactive sites. This explains the regio- and stereoselectivity observed in some reactions, like the Diels-Alder reaction. []
Q3: What are the applications of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives in organic synthesis?
A3: Derivatives of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione are valuable intermediates for synthesizing diverse molecules, including:
- Substituted-5-benzylidene-2,2-dimethyl-[1,3]dioxane-4,6-diones: These compounds are readily synthesized through Knoevenagel condensation reactions of arylaldehydes with Meldrum's acid, often utilizing green chemistry approaches. []
- Spiro- and polyspirocyclic compounds: Diels-Alder reactions provide access to complex cyclic structures incorporating the 1,2,3,4-tetrahydro-1-naphthol motif. []
- Functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides and bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates: These are formed through reactions with tert-butyl isocyanide and diols. []
Q4: Are there any computational studies on 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione?
A4: While specific details about computational studies on 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione were not provided in the provided abstracts, it is highly likely that researchers have used computational chemistry to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


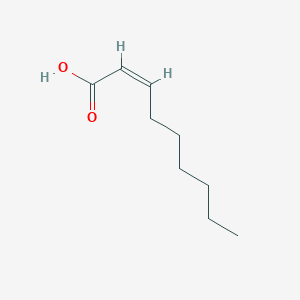
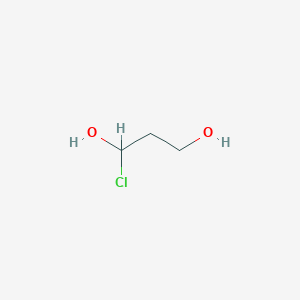



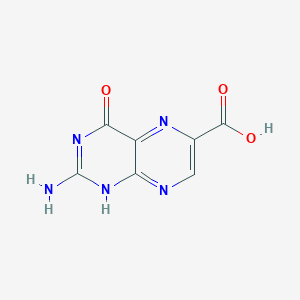
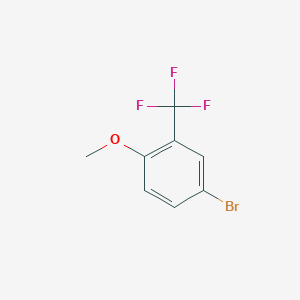
![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)




